molecular formula C8H6N4 B13575722 5-Azido-2-methylbenzonitrile

5-Azido-2-methylbenzonitrile

Cat. No.: B13575722
M. Wt: 158.16 g/mol
InChI Key: JNERPLFWWSDDIT-UHFFFAOYSA-N
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Description

5-Azido-2-methylbenzonitrile is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-methylbenzonitrile typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 5-bromo-2-methylbenzonitrile, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions usually involve moderate temperatures to facilitate the substitution process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring safety protocols due to the potentially explosive nature of azides, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Alkynes in the presence of copper catalysts (CuSO₄, sodium ascorbate).

Major Products Formed

    Reduction: 5-Amino-2-methylbenzonitrile.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

5-Azido-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azido-2-methylbenzonitrile primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various substitution and addition reactions. In biological systems, azides can act as precursors to amines, which can then interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzonitrile: Similar structure but with an amino group instead of an azido group.

    5-Iodo-2-methylbenzonitrile: Contains an iodine atom instead of an azido group.

    5-Hydroxy-2-methylbenzonitrile: Features a hydroxyl group in place of the azido group.

Uniqueness

5-Azido-2-methylbenzonitrile is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. The azido group can be easily converted to other functional groups, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

5-azido-2-methylbenzonitrile

InChI

InChI=1S/C8H6N4/c1-6-2-3-8(11-12-10)4-7(6)5-9/h2-4H,1H3

InChI Key

JNERPLFWWSDDIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=[N+]=[N-])C#N

Origin of Product

United States

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